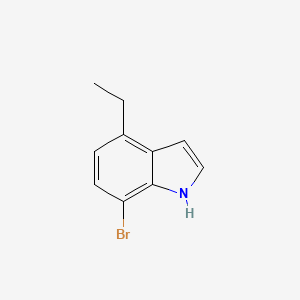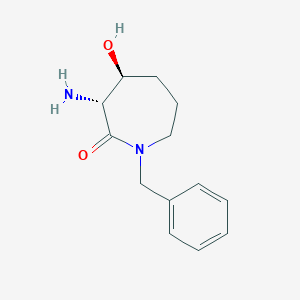
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine is a compound that features a piperidine ring, a thietane ring, and an amine group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine typically involves the formation of the piperidine ring followed by the introduction of the thietane ring and the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation, cyclization, or multicomponent reactions . The thietane ring can be introduced via cycloaddition reactions, and the final amine group can be added through amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable and cost-effective methods. This could include the use of continuous flow reactors for the cyclization and amination steps, ensuring high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to more saturated derivatives of the compound.
科学的研究の応用
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Due to its piperidine moiety, it may have potential pharmacological activities and can be explored for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their activity. The thietane ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds have a pyridine ring instead of a piperidine ring and are known for their medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds feature an imidazo[1,2-a]pyridine ring and have diverse biological activities.
Uniqueness
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine is unique due to its combination of a piperidine ring, a thietane ring, and an amine group. This structural combination is less common and provides distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C11H22N2S |
|---|---|
分子量 |
214.37 g/mol |
IUPAC名 |
N-[(1-ethylpiperidin-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H22N2S/c1-2-13-6-4-3-5-11(13)7-12-10-8-14-9-10/h10-12H,2-9H2,1H3 |
InChIキー |
ADOXRMUHDRUBPI-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCCC1CNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


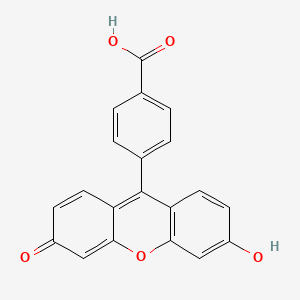
![8-Bromo-4,5-dihydro-6H-benzo[f]imidazo[1,5-a][1,4]diazepin-6-one](/img/structure/B13344051.png)
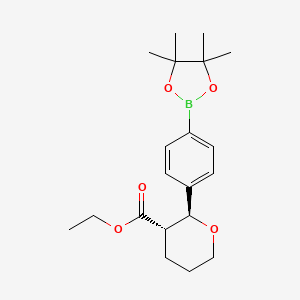
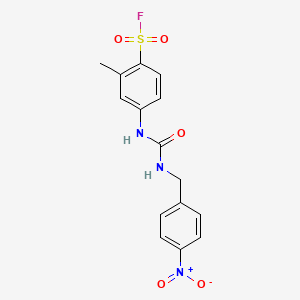
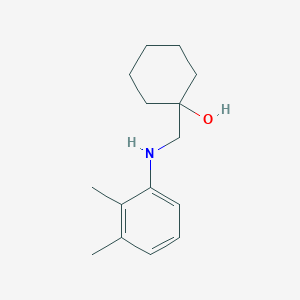
![3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13344068.png)
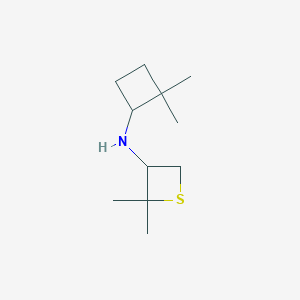
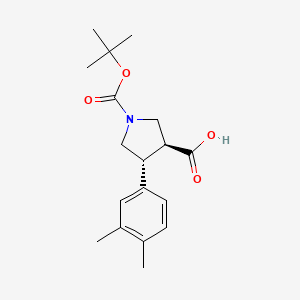
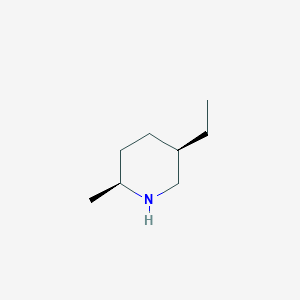
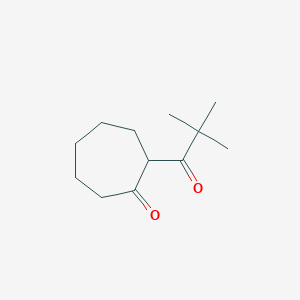
![Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13344102.png)

